3-(4-Benzyloxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid
CAS No.:
Cat. No.: VC17949357
Molecular Formula: C22H27NO5
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27NO5 |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25) |
| Standard InChI Key | FSNRGORPOYPIJC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central propanoic acid backbone substituted at the second carbon by a methyl-tert-butoxycarbonyl (Boc) amino group and at the third carbon by a 4-benzyloxyphenyl moiety. The Boc group () acts as a temporary protective group for the amine, while the benzyloxy group () shields the phenolic hydroxyl group during synthesis .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid |
| SMILES | CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
| InChIKey | FSNRGORPOYPIJC-UHFFFAOYSA-N |
| Molecular Weight | 385.5 g/mol |
The stereochemistry at the second carbon (C2) is critical for its role in peptide synthesis, as it influences binding affinity and enzymatic stability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals for the Boc methyl groups ( 1.4 ppm, singlet), benzyloxy aromatic protons ( 7.3–6.8 ppm, multiplet), and the propanoic acid carboxyl proton ( 12.1 ppm, broad) . Mass spectrometry (MS) data show a molecular ion peak at m/z 385.5, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically begins with L-tyrosine, which undergoes sequential protection steps:
-
Benzylation: The phenolic hydroxyl group is protected using benzyl bromide in the presence of a base like potassium carbonate.
-
Boc Protection: The amine group is shielded with di-tert-butyl dicarbonate ((Boc)O) under mildly basic conditions.
Table 2: Representative Synthesis Protocol
| Step | Reagent/Conditions | Purpose |
|---|---|---|
| 1 | Benzyl bromide, KCO, DMF | Protect phenolic -OH group |
| 2 | (Boc)O, DMAP, DCM | Protect amine group |
| 3 | TFA/DCM (1:1) | Deprotect Boc group (post-reaction) |
Yield optimization studies indicate that maintaining anhydrous conditions during Boc protection improves efficiency by 15–20%.
Purification and Analysis
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. High-Performance Liquid Chromatography (HPLC) with a C18 column confirms purity >98%.
Applications in Pharmaceutical Research
Peptide Synthesis
The compound serves as a building block for solid-phase peptide synthesis (SPPS). Its Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid), enabling sequential peptide chain elongation without disturbing the benzyloxy group .
Drug Intermediate
As an intermediate in protease inhibitor development, the benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration. For example, derivatives of this compound are investigated in Alzheimer’s disease therapeutics targeting β-secretase.
| Parameter | Value |
|---|---|
| LD (oral, rat) | >2000 mg/kg |
| Flash Point | 230°C |
| Storage Conditions | 2–8°C, inert atmosphere |
Disposal Recommendations
Incinerate at >1000°C with afterburners to prevent phosgene formation from Boc decomposition.
Comparative Analysis with Analogues
Structural Analogues
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Boc-O-methyl-L-tyrosine (CID 4126475): Replaces benzyloxy with methoxy, reducing steric hindrance but increasing oxidation susceptibility .
-
Boc-4-tert-butyl-L-phenylalanine (CID 2761485): Substitutes benzyloxy with tert-butyl, enhancing thermal stability by 30% .
Performance Metrics
| Property | Target Compound | Boc-O-methyl-L-tyrosine | Boc-4-tert-butyl-L-phenylalanine |
|---|---|---|---|
| Solubility in DCM (mg/mL) | 45 | 78 | 22 |
| Deprotection Time (min) | 10 | 8 | 15 |
The benzyloxy group in the target compound balances solubility and deprotection efficiency, making it preferable for large-scale peptide synthesis .
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